molecular formula C17H21NO2 B4789423 (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 355817-44-6

(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B4789423
CAS No.: 355817-44-6
M. Wt: 271.35 g/mol
InChI Key: QEFDRDWIZOFOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is an organic compound that features a benzylamine structure with methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves the reaction of 3-methoxybenzyl chloride with 2-(4-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The methoxy groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxybenzylamine or methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methoxybenzylamine: Similar structure but with a single methoxy group.

    2-Methoxyphenethylamine: Similar structure with a methoxy group on the phenethylamine moiety.

    4-Methoxyphenylboronic acid: Used in similar synthetic applications.

Uniqueness: (3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is unique due to the presence of methoxy groups on both benzene rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in specific synthetic and research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDRDWIZOFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366334
Record name 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355817-44-6
Record name 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.